6-bromo-2-ethylisoquinolin-1(2H)-one
Overview
Description
6-Bromo-2-ethylisoquinolin-1(2H)-one is a brominated isoquinoline derivative. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a bromine atom and an ethyl group on the isoquinoline ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-ethylisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the bromination of 2-ethylisoquinolin-1(2H)-one using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-ethylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-ethylisoquinolin-1(2H)-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include 6-azido-2-ethylisoquinolin-1(2H)-one, 6-thiocyanato-2-ethylisoquinolin-1(2H)-one, and 6-amino-2-ethylisoquinolin-1(2H)-one.
Oxidation Reactions: Products include 6-bromo-2-ethylquinoline-1(2H)-one.
Reduction Reactions: The major product is 2-ethylisoquinolin-1(2H)-one.
Scientific Research Applications
6-Bromo-2-ethylisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-ethylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can enhance the compound’s reactivity and binding affinity to target molecules, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
6-Bromoisoquinoline: Lacks the ethyl group, making it less hydrophobic and potentially less bioactive.
2-Ethylisoquinolin-1(2H)-one: Lacks the bromine atom, which may reduce its reactivity and binding affinity in biological systems.
6-Bromo-2-butylisoquinolin-1(2H)-one: Contains a butyl group instead of an ethyl group, which can affect its solubility and biological activity.
Uniqueness
6-Bromo-2-ethylisoquinolin-1(2H)-one is unique due to the presence of both a bromine atom and an ethyl group on the isoquinoline ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-ethylisoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-2-13-6-5-8-7-9(12)3-4-10(8)11(13)14/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXBYWTUHGWMES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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